st-Ht31 P

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

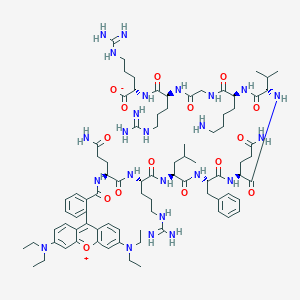

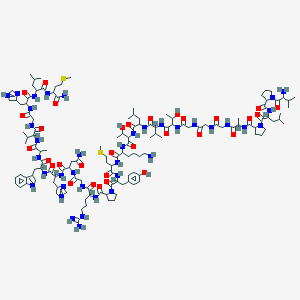

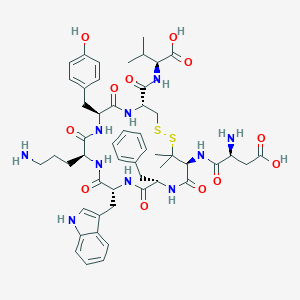

St-Ht31 P is a negative control for st-Ht31 . It is a stearated form of the peptide Ht-31 . The sequence of this compound is derived from human thyroi . It inhibits the interaction between the RII subunits of cAMP-dependent PKA and A-kinase anchoring protein (AKAP) in cell extracts .

Molecular Structure Analysis

The molecular formula of this compound is C127H209N29O39 . The sequence of this compound is DLIEEAASRPVDAVPEQVKAAGAY . Unfortunately, the 3D structure of this compound is not available as conformer generation is disallowed since too many atoms, too flexible .Physical And Chemical Properties Analysis

The molecular weight of this compound is 2766.2 g/mol . It is soluble to 1 mg/ml in 0.1% Ammonia . The product should be stored at -20 to -70 °C .Applications De Recherche Scientifique

Inhibition de l'AKAP

St-Ht31 P est connu comme un inhibiteur de la protéine d'ancrage de la kinase A (AKAP) . Il a été démontré qu'il atténuait la translocation stimulée par la forskoline de la sous-unité catalytique de la protéine kinase A (PKA) vers la membrane plasmique dans les neurones sensoriels des ganglions de la racine dorsale .

Régulation de l'apoptose

La recherche montre que this compound ne contient pas la séquence d'acides aminés appropriée et n'a aucun effet perceptible sur l'apoptose . Il n'affecte pas non plus l'effet anti-apoptotique de la PTH 1–34 .

Propriétés antinociceptives

This compound s'est avéré atténuer l'hyperalgésie thermique stimulée par le PGE2 dans un modèle comportemental . Cela suggère qu'il pourrait avoir des applications potentielles dans la gestion de la douleur.

Réponses inflammatoires

This compound s'est avéré augmenter la libération d'IL-8 induite par le CSE à partir des cellules ASM et diminuer sa suppression par le fenotérol . Cela suggère un rôle dans la modulation des réponses inflammatoires.

Pharmacocinétique et métabolisme

Dans des expériences, des rats ont été analysés pour des réponses algiques potentielles aux injections de l'inhibiteur this compound à diverses doses . Les résultats ont montré que l'inhibiteur n'a pas provoqué de différences significatives dans les latences de retrait basales par rapport au véhicule Tris/saline .

Mécanisme D'action

Target of Action

The primary target of st-Ht31 P is the A-kinase anchoring protein (AKAP) . AKAPs are a group of structurally diverse proteins which have the common function of binding to the regulatory subunit of protein kinase A (PKA), thus confining the holoenzyme to discrete locations within the cell . This spatial confinement increases the speed and specificity of signal transduction .

Mode of Action

This compound acts as an inhibitor of the interaction between the RII subunits of cAMP-dependent PKA and AKAP . This interaction is crucial for the localization of PKA in the cell, which in turn affects the phosphorylation of downstream targets . By inhibiting this interaction, this compound can modulate the cellular effects of cAMP and PKA .

Biochemical Pathways

The inhibition of the PKA-AKAP interaction by this compound affects several biochemical pathways. For instance, it attenuates the forskolin-stimulated translocation of the PKA catalytic subunit to the plasma membrane . It also attenuates the Ca2±induced potentiation of Iheat in cultured DRG sensory neurons . These effects suggest a role for AKAP in these pathways .

Pharmacokinetics

In experiments, rats were first analyzed for potential algesic responses to 50 μl injections of the this compound inhibitor at 500, 50 and 5 μmol dosages . This suggests that this compound has good bioavailability and can effectively reach its target in the body .

Result of Action

The administration of this compound serves to attenuate PGE2-stimulated thermal hyperalgesia in a behavioral model . This suggests that this compound could have potential applications in the treatment of conditions related to pain and inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of forskolin, a plant-derived compound that raises intracellular cAMP levels, can affect the action of this compound . Furthermore, the cellular environment, including the presence of other signaling molecules and the state of the cell, can also influence the efficacy and stability of this compound .

Analyse Biochimique

Biochemical Properties

st-Ht31 P plays a significant role in biochemical reactions. It interacts with the protein kinase A (PKA) catalytic subunit and A-kinase anchoring protein (AKAP) . The this compound attenuates forskolin-stimulated translocation of the protein kinase A (PKA) catalytic subunit to the plasma membrane . It also attenuates the Ca 2+ -induced potentiation of I heat in cultured DRG sensory neurons .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by attenuating forskolin-stimulated translocation of the protein kinase A (PKA) catalytic subunit to the plasma membrane . This action impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the interaction between the RII subunits of cAMP-dependent PKA and A-kinase anchoring protein (AKAP) in cell extracts . This inhibition alters human airway smooth muscle proliferation and enhances contractile force generation with upregulation of the contractile protein α-sm-actin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound does not elicit any significant differences in basal withdrawal latencies relative to Tris/saline vehicle . This suggests that this compound has a stable effect on cellular function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 50 μmol /50 μl injection, this compound produced a near complete-blockade of PGE2 (0.3 μg/50 μl injection)-induced thermal hypersensitivity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as the protein kinase A (PKA) catalytic subunit . The interaction of this compound with these enzymes can affect metabolic flux or metabolite levels .

Subcellular Localization

It is known that this compound inhibits the interaction between the RII subunits of cAMP-dependent PKA and A-kinase anchoring protein (AKAP) in cell extracts , which suggests that it may be localized to the sites of these interactions.

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-(octadecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C127H209N29O39/c1-18-20-21-22-23-24-25-26-27-28-29-30-31-32-33-43-93(160)140-86(62-98(168)169)116(184)147-85(60-66(3)4)117(185)154-103(70(11)19-2)123(191)145-83(51-55-97(166)167)113(181)142-81(49-53-95(162)163)111(179)138-74(15)106(174)136-75(16)108(176)150-89(65-157)118(186)146-84(40-36-57-132-127(130)131)124(192)155-58-37-42-91(155)120(188)152-101(68(7)8)122(190)148-87(63-99(170)171)115(183)139-76(17)109(177)153-102(69(9)10)125(193)156-59-38-41-90(156)119(187)143-82(50-54-96(164)165)112(180)141-80(48-52-92(129)159)114(182)151-100(67(5)6)121(189)144-79(39-34-35-56-128)110(178)137-73(14)105(173)135-71(12)104(172)133-64-94(161)134-72(13)107(175)149-88(126(194)195)61-77-44-46-78(158)47-45-77/h44-47,66-76,79-91,100-103,157-158H,18-43,48-65,128H2,1-17H3,(H2,129,159)(H,133,172)(H,134,161)(H,135,173)(H,136,174)(H,137,178)(H,138,179)(H,139,183)(H,140,160)(H,141,180)(H,142,181)(H,143,187)(H,144,189)(H,145,191)(H,146,186)(H,147,184)(H,148,190)(H,149,175)(H,150,176)(H,151,182)(H,152,188)(H,153,177)(H,154,185)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,194,195)(H4,130,131,132)/t70-,71-,72-,73-,74-,75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDRHYCLQPRFBT-CXWVXKSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C127H209N29O39 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2766.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B549363.png)

![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)

![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B549391.png)

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)